3-(Trifluoromethyl)quinolin-5-amine

Catalog No.
S3399413
CAS No.
1824276-05-2
M.F
C10H7F3N2
M. Wt
212.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)quinolin-5-amine

CAS Number

1824276-05-2

Product Name

3-(Trifluoromethyl)quinolin-5-amine

IUPAC Name

3-(trifluoromethyl)quinolin-5-amine

Molecular Formula

C10H7F3N2

Molecular Weight

212.17

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)6-4-7-8(14)2-1-3-9(7)15-5-6/h1-5H,14H2

InChI Key

CQMXQQDABAFPMA-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=C(C=NC2=C1)C(F)(F)F)N

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)C(F)(F)F)N
  • Potential pharmaceutical applications: The presence of the trifluoromethyl group and the amine group suggests potential for this molecule to interact with biological systems. Trifluoromethyl groups are often found in pharmaceutical drugs as they can enhance a molecule's ability to bind to a target protein []. Amines are another common functional group in drugs, allowing them to interact with various biomolecules. Therefore, 3-(Trifluoromethyl)quinolin-5-amine could be a candidate for further investigation in drug discovery but more research is needed.
  • Study of Quinoline Derivatives: Quinolines are a class of heterocyclic aromatic compounds with a well-established history in medicinal chemistry []. Many quinoline derivatives exhibit various biological activities, including anticancer, anticonvulsant, and antimicrobial properties []. 3-(Trifluoromethyl)quinolin-5-amine can be seen as a derivative of quinoline, and researchers might study it to see if it shares any of the interesting properties of other quinoline derivatives.

3-(Trifluoromethyl)quinolin-5-amine is an organic compound characterized by its molecular formula C10H7F3N2 and a molecular weight of 212.17 g/mol. It is a derivative of quinoline, featuring a trifluoromethyl group at the third position and an amine group at the fifth position of the quinoline ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a subject of interest in both chemical and biological research .

, including:

  • Oxidation: The compound can be oxidized to form various quinoline derivatives with different functional groups.
  • Reduction: Reduction reactions can modify either the quinoline ring or the trifluoromethyl group.
  • Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Nucleophiles/Electrophiles: Various nucleophiles or electrophiles for substitution reactions.

The conditions such as temperature, solvent choice, and pH are carefully controlled to achieve desired products.

Research indicates that 3-(Trifluoromethyl)quinolin-5-amine exhibits potential biological activities, particularly in antimicrobial and anticancer applications. Studies have shown that compounds with trifluoromethyl groups often possess enhanced biological activity, making them valuable in drug development .

Synthetic Routes

The synthesis of 3-(Trifluoromethyl)quinolin-5-amine typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. For instance, reacting 3-(trifluoromethyl)aniline with suitable reagents can yield the desired quinoline derivative.

Industrial Production Methods

In industrial settings, large-scale synthesis often employs optimized reaction conditions to ensure high yield and purity. This may involve using catalysts, controlling temperatures, and selecting specific solvents to facilitate reactions effectively.

Studies on 3-(Trifluoromethyl)quinolin-5-amine's interactions focus on its biological activities. For example, research has highlighted its potential as an antiplasmodium agent, indicating that modifications in its structure could enhance efficacy against malaria-causing parasites like Plasmodium falciparum .

Similar compounds to 3-(Trifluoromethyl)quinolin-5-amine include other quinoline derivatives with varying substituents:

Compound NameCAS NumberPosition of Trifluoromethyl Group
2-(Trifluoromethyl)quinoline1824276-05-22
4-(Trifluoromethyl)quinoline1824276-05-24
6-(Trifluoromethyl)quinoline1824276-05-26
8-(Trifluoromethyl)quinoline1824276-05-28

Uniqueness

The uniqueness of 3-(Trifluoromethyl)quinolin-5-amine lies in the specific positioning of its trifluoromethyl and amine groups. This arrangement imparts distinct chemical reactivity and biological properties compared to other similar compounds. Its unique structure enhances its potential utility in various research fields, particularly in medicinal chemistry .

XLogP3

2

Dates

Modify: 2023-08-19

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